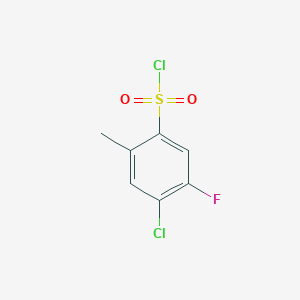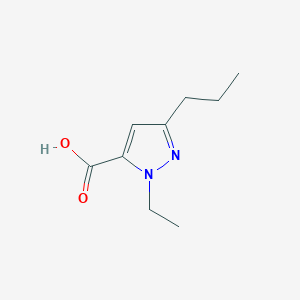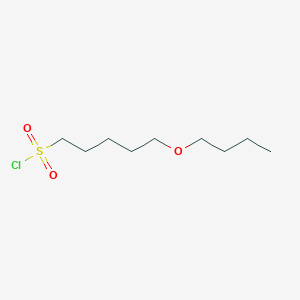
Methyl 5-amino-6-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-6-(trifluoromethyl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position of the picolinic acid structure The methyl ester group is attached to the carboxyl group of the picolinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position of the picolinic acid through a halogenation reaction followed by a nucleophilic substitution reaction.
Amination: The amino group is introduced at the 5-position through a nitration reaction followed by reduction.
Esterification: The carboxyl group of the picolinic acid is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: Methyl 5-amino-6-(trifluoromethyl)picolinate can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as hydroxylamine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-amino-6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of Methyl 5-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. Molecular docking studies have shown that the compound can bind to enzyme active sites, inhibiting their activity .
類似化合物との比較
Similar Compounds
- Methyl 3-amino-6-(trifluoromethyl)picolinate
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 3-(trifluoromethyl)picolinate
Uniqueness
Methyl 5-amino-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the amino and trifluoromethyl groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino group allows for specific interactions with biological targets .
特性
分子式 |
C8H7F3N2O2 |
|---|---|
分子量 |
220.15 g/mol |
IUPAC名 |
methyl 5-amino-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-3-2-4(12)6(13-5)8(9,10)11/h2-3H,12H2,1H3 |
InChIキー |
ZEEFQLCKBHNHIU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



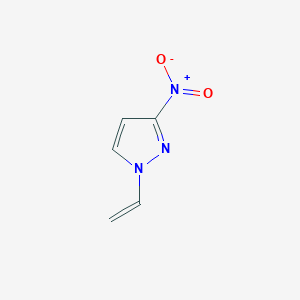

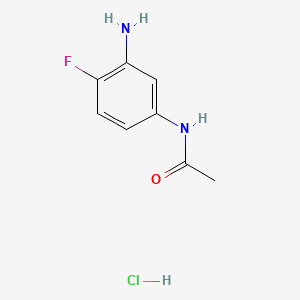
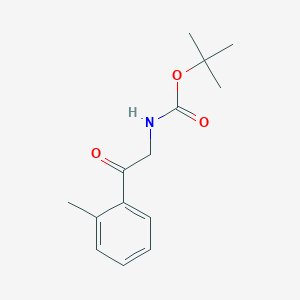
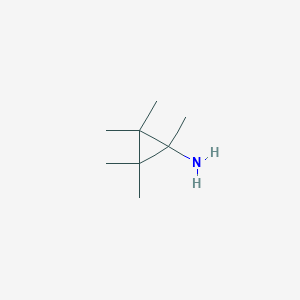
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
